molecular formula C25H20F3N3O2 B2969113 N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-77-1

N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide

Cat. No. B2969113
CAS RN: 866018-77-1
M. Wt: 451.449
InChI Key: DCPMKBDMNTXGSC-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a furylmethyl group, a trifluoromethyl group, a pyrazole ring, and a benzenecarboxamide group. These groups could potentially confer interesting chemical and physical properties to the compound .


Molecular Structure Analysis

The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The trifluoromethyl group could introduce some steric hindrance and electronic effects, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the furyl group might undergo electrophilic aromatic substitution, and the carboxamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the trifluoromethyl group could make the compound more lipophilic, potentially influencing its solubility in various solvents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing furyl and pyrazole moieties, similar to the mentioned chemical structure, have been extensively studied for their synthesis methods and potential biological activities. For instance, the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and pyrazoline derivatives involving furyl groups have been reported (Altalbawy, 2013). These compounds were synthesized through reactions involving different aromatic aldehydes and subsequently tested for their antimicrobial properties, showcasing the importance of structural modifications in enhancing biological activities.

Heterocyclic Chemistry and Medicinal Applications

The cyclometalation of poly(pyrazolylmethyl)benzenes, including furyl-substituted derivatives, has been explored to produce complexes with potential applications in medicinal chemistry and as catalysts in organic synthesis (Hartshorn & Steel, 1998). The structural versatility of these compounds allows for the development of novel therapeutic agents and materials with unique properties.

Antimicrobial and Anticonvulsant Activities

The synthesis of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one structures, with components resembling the target molecule, has demonstrated significant antimicrobial activity (Reddy et al., 2010). This highlights the compound's potential utility in developing new antimicrobial agents. Furthermore, specific furyl-pyrazoline derivatives have shown promising anticonvulsant activities, suggesting potential applications in the treatment of neurological disorders (Ozdemir et al., 2007).

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking and density functional theory (DFT) calculations, on sulfonamide derivatives with structures analogous to the target molecule, have been conducted to understand their interaction with biological targets. These studies provide insights into the design of more effective compounds with specific biological activities (Fahim & Shalaby, 2019).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O2/c26-25(27,28)18-5-1-4-17(14-18)23-21-7-2-8-22(21)30-31(23)19-11-9-16(10-12-19)24(32)29-15-20-6-3-13-33-20/h1,3-6,9-14H,2,7-8,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPMKBDMNTXGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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